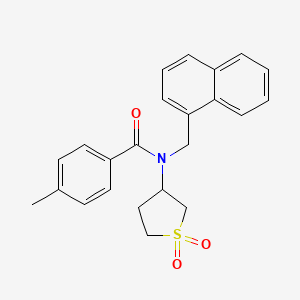![molecular formula C21H26N2O4S B12138673 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide](/img/structure/B12138673.png)
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a dioxidotetrahydrothiophenyl group, and a phenoxyacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Dimethylamino Group: This step involves the reaction of a benzyl halide with dimethylamine under basic conditions to form the N-(4-dimethylaminobenzyl) intermediate.
Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate is then reacted with a thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Formation of the Phenoxyacetamide Group: Finally, the compound is reacted with phenoxyacetic acid or its derivatives under amide-forming conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiophenyl derivatives.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dioxidotetrahydrothiophenyl group may participate in redox reactions. The phenoxyacetamide group can enhance binding affinity to proteins or enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-22(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)16-19)21(24)15-27-20-6-4-3-5-7-20/h3-11,19H,12-16H2,1-2H3 |
InChIキー |
LKHYMUULPYBASZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138595.png)
![N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12138608.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12138611.png)

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138623.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138633.png)
![N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B12138636.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138648.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12138658.png)



![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138668.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138680.png)
